molecular formula C9H13NO2S B1580432 Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 4815-25-2

Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No. B1580432
CAS RN: 4815-25-2
M. Wt: 199.27 g/mol
InChI Key: ODDNCALHGKYZJB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (MEMTC) is a versatile organic compound that has been used in a variety of scientific and industrial applications. It is a colorless, non-flammable, water-soluble liquid with a low vapor pressure. MEMTC has a wide range of uses in synthetic organic chemistry, as a reagent in the synthesis of complex molecules, and as a reactant in various catalytic processes. It is also used as a solvent, a surfactant, and an additive in various industrial processes.

Scientific Research Applications

Synthesis Techniques

Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and its derivatives are synthesized using various methods that contribute significantly to organic chemistry and material science. Techniques such as phase transfer catalysis assisted Thorpe reaction and one-pot Gewald synthesis are employed to construct these compounds, demonstrating their synthetic versatility and importance in generating biologically active and heterocyclic compounds. The eco-friendly phase transfer catalysis technique, for example, is highlighted for constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates from 3-hydroxy-2-arylacrylonitriles and thioglycolates under solid-liquid phase-transfer conditions, showcasing an environmentally friendly approach to synthesizing these compounds (Shah, 2011). Additionally, the one-pot Gewald reaction facilitates the synthesis of 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, indicating the method's efficiency and broad applicability (Tormyshev et al., 2006).

Biological Activities and Applications

The derivatives of methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor properties. These compounds are synthesized through base protanated reactions, indicating their potential in drug development and therapeutic applications. Their ability to exhibit excellent biological activities positions them as significant candidates for further pharmaceutical research and development (Prasad et al., 2017).

Material Science and Dye Applications

In material science and dye applications, these compounds are utilized for their properties in creating novel heterocyclic disperse dyes for dyeing polyester fibers. Their use demonstrates not only the chemical versatility of these compounds but also their practical applications in textile industries, providing insights into how these derivatives can enhance the coloration and fastness properties of fabrics. This reflects the broader utility of methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate derivatives beyond the realm of medicinal chemistry, extending their significance to material science and industrial applications (Iyun et al., 2015).

properties

IUPAC Name

methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-6-5(2)13-8(10)7(6)9(11)12-3/h4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDNCALHGKYZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344525
Record name methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

CAS RN

4815-25-2
Record name Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4815-25-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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